![molecular formula C6H9N3 B6357934 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine CAS No. 1479085-37-4](/img/structure/B6357934.png)

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

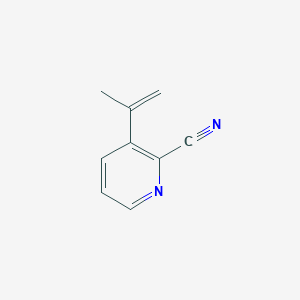

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine is a chemical compound with the molecular formula C6H9N3 . It is a heterocyclic compound that contains a pyrrolopyrazole skeleton .

Synthesis Analysis

The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine involves several steps . Initially, pyrazole is protected with an N-SEM protective group, followed by alkylation at the C-5 position with 1-bromo-3-chloropropane. After SEM deprotection, the intramolecular ring is closed and a bromine atom (Br) is introduced with N-bromosuccinimide (NBS) by electrophilic aromatic substitution (SEAr), forming 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. The Br group is then converted into an aldehyde group, which is then converted into an oxime. The final step of hydrogenation results in the desired product .Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine consists of a pyrrolopyrazole skeleton . This structure is characterized by a five-membered ring fused with a six-membered ring, both containing nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine include protection, alkylation, deprotection, ring closure, electrophilic aromatic substitution, conversion of a bromine group to an aldehyde group, conversion of the aldehyde group to an oxime, and finally, hydrogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine are not explicitly mentioned in the available literature .Scientific Research Applications

Drug Development

The compound has been found in the structure of certain drugs . However, the specific pharmacological indications, contraindications, and pharmacodynamics of these drugs are not available . Further research is needed to fully understand the potential of this compound in drug development.

Inhibitor Design

The compound has been used in the design of potential dual inhibitors of coagulation factors Xa and XIa . This suggests that it could have applications in the treatment of conditions related to blood coagulation.

Neuroprotection

Some 2-pyrazoline compounds, which could potentially include derivatives of the compound , have shown selective inhibition potential towards cholinesterase (AChE and BChE) active sites . This suggests that these compounds might act as neuroprotective agents for neurological disorders linked to activated-acetylcholinesterase, such as Parkinson’s disease and other age-linked disorders .

Anticancer Activity

Derivatives of the compound have been studied for anticancer activity as topoisomerase II alpha inhibitors . This enzyme is essential for DNA replication and cell division, and its inhibition can lead to cell death, making it a target for anticancer drugs .

Inhibition of Hedgehog Signaling

Some derivatives of the compound have been studied as inhibitors of the Hedgehog (Hh) signaling cascade . The Hh pathway plays a crucial role in cell differentiation and growth, and its dysregulation has been implicated in several types of cancer .

Chemical Synthesis

The compound can be used as a building block in the synthesis of various organic compounds . Its unique structure makes it a valuable tool in the field of synthetic chemistry .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been found to have antitumor , antimicrobial , antifungal , antiviral , antioxidant , anti-inflammatory , and anticoagulant activities.

Mode of Action

It is suggested that similar compounds may influence the release of acetylcholine at the cholinergic synapsis in vertebrates, permitting neural pulses’ transmission to post cholinergic synapsis .

Biochemical Pathways

It is suggested that similar compounds may act as inhibitors by placing them in the active center of the target protein, with the subsequent calculation of interactions .

Result of Action

It is suggested that similar compounds may show a dose-dependent increase in mda concentration .

properties

IUPAC Name |

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-5-4-8-9-3-1-2-6(5)9/h4H,1-3,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBLPTQRXZLUDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NN2C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357887.png)